REACTION_CXSMILES
|
B(O)(O)O.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:15](=[O:29])[CH:16]([C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)C(OC)=O)[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1>CC(OC)(C)C>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:15](=[O:29])[CH2:16][C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
methyl 3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-oxopropionate
|
Quantity
|
74.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(C(C(=O)OC)C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is kept stirred at 60° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into a round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation head
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
160° C. for 4 h while distilling off light products
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
250 ml of water and then 200 ml of toluene are added
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
CUSTOM
|
Details
|
the toluene phase is recovered
|
Type
|
WASH
|
Details
|
washed with 100 ml of a saturated aqueous sodium bicarbonate solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude oily product obtained
|
Type
|
CUSTOM
|
Details
|
to precipitate the product, which
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Thus, after drying
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(CC1=CC=C(C=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.6 g | |
YIELD: PERCENTYIELD | 54.4% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |